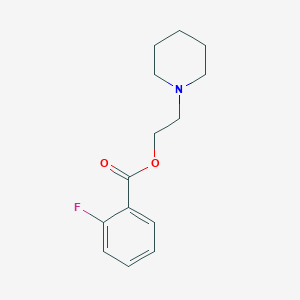![molecular formula C14H11N3O4 B257398 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide](/img/structure/B257398.png)
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide, also known as Mofezolac, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. Mofezolac is a relatively new drug and has been the subject of several scientific studies to determine its effectiveness and mechanism of action.
Wirkmechanismus
The exact mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide is a selective inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that is responsible for the production of prostaglandins.
Biochemical and Physiological Effects
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for causing pain and inflammation. It has also been shown to reduce the number of inflammatory cells in the synovial fluid of patients with rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in pain and inflammation. However, a limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide. One direction is to study its effectiveness in treating other types of pain and inflammation, such as neuropathic pain and inflammatory bowel disease. Another direction is to study its long-term effects and potential side effects. Finally, there is a need for more research to fully understand its mechanism of action and how it interacts with other drugs.
Synthesemethoden
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide can be synthesized through a two-step process. The first step involves the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate in the presence of acetic acid to form 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine. The second step involves the reaction of 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine with furan-2-carboxylic acid in the presence of acetic anhydride to form N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide has been the subject of several scientific studies to determine its effectiveness in treating pain and inflammation. One study found that N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide was effective in reducing pain and inflammation in patients with osteoarthritis. Another study found that N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide was effective in reducing the number of inflammatory cells in the synovial fluid of patients with rheumatoid arthritis.
Eigenschaften
Produktname |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide |
|---|---|
Molekularformel |
C14H11N3O4 |
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11N3O4/c1-19-10-6-4-9(5-7-10)12-13(17-21-16-12)15-14(18)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18) |
InChI-Schlüssel |
OXMQLHUZQZQHJW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B257316.png)






![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)





